1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
Description
Historical Context of Pyrrole-3-carboxylic Acid Derivatives
The development of pyrrole-3-carboxylic acid derivatives traces its origins to the pioneering work of Arthur Rudolf Hantzsch, whose synthesis methodology established the foundation for modern pyrrole chemistry. The Hantzsch pyrrole synthesis, involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones, has remained a cornerstone method for constructing substituted pyrrole rings since its introduction. Historical progress in this field accelerated significantly during the late 20th century when researchers recognized the pharmaceutical potential of pyrrole-containing compounds, leading to systematic investigations of various substitution patterns.
The synthesis of pyrrole-3-carboxylic acid derivatives has evolved considerably from early batch processes to sophisticated continuous flow methodologies. Cosford and colleagues reported the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the hydrogen bromide byproduct for in situ ester hydrolysis. This breakthrough methodology demonstrated yields ranging from moderate to excellent across diverse substrate combinations, with reaction completion achieved within 8 minutes at 200°C under flow conditions. The development of such efficient synthetic protocols has been crucial for advancing the accessibility of complex pyrrole derivatives, including compounds bearing branched alkyl substituents like the 2-ethylbutyl group.
Process development for 1-substituted pyrrole-3-carboxylic acid derivatives has been driven by their utility as medicinal chemistry intermediates. Patent literature from the 1990s described systematic approaches to preparing 1-substituted pyrrole-3-carboxylic acid derivatives using N-substituted-N-formyl glycine as starting material, achieving high yields in shortened reaction times. These foundational methods established the synthetic precedent for accessing nitrogen-substituted pyrrole carboxylic acids that would later include complex alkyl chains such as the 2-ethylbutyl substituent found in the target compound.
Structural Significance of the 2-Ethylbutyl Substituent
The 2-ethylbutyl substituent attached to the nitrogen atom of the pyrrole ring introduces several important structural and physicochemical characteristics that distinguish this compound from simpler pyrrole-3-carboxylic acid derivatives. This branched six-carbon alkyl chain, represented by the SMILES notation CC(CC)CC, creates a sterically demanding environment around the nitrogen center that influences both the electronic properties of the pyrrole ring and the overall molecular conformation. The branching at the second carbon atom of the butyl chain generates a secondary carbon center that affects the compound's lipophilicity and potential interactions with biological targets.
The steric bulk introduced by the 2-ethylbutyl group significantly impacts the compound's three-dimensional structure and molecular accessibility. Unlike linear alkyl substituents, the branched nature of this group creates spatial constraints that may influence the compound's ability to participate in certain chemical reactions or bind to specific receptor sites. Computational analysis suggests that such branched alkyl substituents can provide enhanced selectivity in biological systems compared to their linear counterparts, potentially leading to improved pharmacological profiles. The molecular weight contribution of 85 daltons from the 2-ethylbutyl group represents a substantial portion of the overall molecular mass, indicating its significant influence on the compound's physical properties.
From a synthetic perspective, the incorporation of the 2-ethylbutyl substituent requires careful consideration of reaction conditions and starting material selection. The synthesis typically involves the use of 2-ethylbutylamine as the nitrogen source in condensation reactions with appropriate pyrrole precursors. The branched structure may affect reaction kinetics and product isolation procedures, requiring optimization of standard pyrrole synthesis protocols to accommodate the increased steric demands of this substituent.
Table 1: Structural Comparison of Pyrrole-3-carboxylic Acid Derivatives
| Compound | Nitrogen Substituent | Molecular Formula | Molecular Weight (g/mol) | Branching Pattern |
|---|---|---|---|---|
| 1H-Pyrrole-3-carboxylic acid | Hydrogen | C₅H₅NO₂ | 111.10 | None |
| This compound | 2-ethylbutyl | C₁₁H₁₇NO₂ | 195.26 | Secondary carbon |
| 1-benzyl-1H-pyrrole-3-carboxylic acid | Benzyl | C₁₂H₁₁NO₂ | 201.22 | Aromatic |
| 1-methyl-1H-pyrrole-3-carboxylic acid | Methyl | C₆H₇NO₂ | 125.13 | None |
Academic Relevance in Heterocyclic Chemistry
The academic significance of this compound extends beyond its individual properties to encompass broader themes in heterocyclic chemistry research. This compound serves as an important model system for understanding the effects of nitrogen substitution on pyrrole reactivity and biological activity. Research investigations have demonstrated that pyrrole derivatives bearing diverse nitrogen substituents exhibit varied pharmacological properties, making systematic structure-activity relationship studies essential for drug discovery efforts. The specific case of the 2-ethylbutyl substituent provides insights into how branched alkyl chains influence molecular recognition and binding affinity in biological systems.
Contemporary heterocyclic chemistry research has increasingly focused on developing efficient synthetic methodologies for accessing diversely substituted pyrrole derivatives. The continuous flow synthesis protocols developed for pyrrole-3-carboxylic acids have demonstrated particular utility for preparing nitrogen-substituted variants, with researchers reporting successful syntheses of compounds bearing various alkyl, aralkyl, and aryl substituents. These methodological advances have enabled systematic exploration of substitution effects on pyrrole properties, with the 2-ethylbutyl variant representing an important data point in understanding steric and electronic influences on pyrrole behavior.
The compound also holds significance in the context of pharmaceutical intermediate chemistry, where pyrrole-3-carboxylic acid derivatives serve as versatile building blocks for drug synthesis. Studies have shown that such compounds can be efficiently converted to corresponding amides through established coupling protocols, enabling access to diverse pharmacological targets. The presence of the carboxylic acid functional group provides a reactive handle for further structural elaboration, while the nitrogen substituent modulates the electronic properties of the resulting compounds. Research has demonstrated that cannabinoid receptor subtype 1 inverse agonists can be efficiently prepared using pyrrole-3-carboxylic acid derivatives as starting materials, highlighting the pharmaceutical relevance of this compound class.
Table 2: Academic Research Applications of Pyrrole-3-carboxylic Acid Derivatives
| Research Area | Application | Key Findings | Reference Compounds |
|---|---|---|---|
| Medicinal Chemistry | Cannabinoid receptor antagonists | High binding affinity achieved | CB1 inverse agonists |
| Synthetic Methodology | Continuous flow synthesis | 8-minute reaction completion | Various N-substituted derivatives |
| Structure-Activity Studies | Substituent effect analysis | Branched chains enhance selectivity | Multiple alkyl variants |
| Pharmaceutical Intermediates | Drug precursor synthesis | Efficient amide coupling protocols | Diverse therapeutic targets |
The role of this compound in academic research extends to its utility as a probe molecule for investigating fundamental aspects of pyrrole chemistry. The aromatic character of the pyrrole ring, combined with the electron-withdrawing nature of the carboxylic acid group and the electron-donating properties of the alkyl substituent, creates a complex electronic environment that has been valuable for theoretical and computational studies. Researchers have utilized such compounds to validate computational models of heterocyclic reactivity and to develop predictive frameworks for designing new pyrrole derivatives with desired properties.
Properties
IUPAC Name |
1-(2-ethylbutyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKUEMLHNSYOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Halogenated Aldehydes or Ketones
A common approach involves bromination of aldehydes such as propionaldehyde to obtain 2-bromopropionaldehyde, a crucial intermediate for pyrrole ring formation.
- Method : Bromination of propionaldehyde with bromine in an aprotic solvent at 0–50 °C.
- Reaction conditions : Controlled dropwise addition of bromine to maintain temperature and avoid side reactions.
- Outcome : Formation of 2-bromopropionaldehyde with high purity after concentration and drying.
This intermediate is essential for subsequent condensation with β-ketoesters and ammonia to form the pyrrole ring.
Pyrrole Ring Formation via Hantzsch Pyrrole Synthesis
This classical method involves the reaction of α-bromo carbonyl compounds with β-ketoesters and ammonia or primary amines:
- Reactants : 2-bromopropionaldehyde (or analogous α-bromoketones), ethyl acetoacetate (or tert-butyl acetoacetate), and ammonia or amine (e.g., 2-ethylbutylamine for N-substitution).
- Mechanism : Nucleophilic attack of amine/ammonia on β-ketoester, followed by cyclization with α-bromoketone to form the pyrrole ring.
- Conditions : Mild temperatures (0–50 °C) with controlled addition of ammonia or amine over 10–14 hours.
- Solvent : Aprotic solvents such as dichloromethane or dimethylformamide (DMF) are commonly used.
- Advantages : Mild reaction conditions, high conversion rates, and suitability for large-scale production.
N-Alkylation and Direct Incorporation of 2-Ethylbutyl Group
For 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid, the 2-ethylbutyl substituent on nitrogen can be introduced by:
- Direct use of 2-ethylbutylamine in the Hantzsch pyrrole synthesis, replacing ammonia, leading to N-substituted pyrrole formation in one step.
- Post-synthetic N-alkylation of pyrrole-3-carboxylic acid or ester using 2-ethylbutyl halides under basic conditions (less preferred due to potential side reactions).
The continuous flow synthesis approach has been demonstrated to efficiently incorporate various amines, including bulky alkylamines, directly into the pyrrole ring system.
Ester Hydrolysis to Carboxylic Acid
The pyrrole-3-carboxylic acid is typically obtained by hydrolysis of the corresponding ester intermediate:
- Hydrolysis methods :
- Acidic hydrolysis using HBr generated in situ during the Hantzsch reaction.
- Treatment with mineral acids such as HCl or trifluoroacetic acid (TFA).
- Continuous flow advantage : The HBr byproduct from the pyrrole formation can be used to hydrolyze tert-butyl esters in situ, enabling a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl esters without isolation of intermediates.
- Batch hydrolysis : In traditional batch processes, ester hydrolysis is performed post-synthesis with controlled temperature and time to avoid decomposition.
Continuous Flow Synthesis Methodology
Recent advances have introduced continuous flow microreactor technology for efficient, scalable synthesis:
- Advantages :
- High yields (e.g., 63% isolated yield in 2.5 h flow time).
- Atom economy and reduced waste.
- Rapid synthesis of diverse analogues.
- Simplified purification due to continuous processing.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Batch Hantzsch synthesis with ethyl acetoacetate and ammonia | Stepwise, mild conditions, uses brominated aldehydes | Simple, scalable | Requires isolation of intermediates, longer reaction times |
| Batch synthesis with tert-butyl acetoacetate | Ester hydrolysis needed separately | Protecting group stability | Hydrolysis step can be harsh or low-yielding |
| Continuous flow synthesis with tert-butyl acetoacetate and amines | One-step pyrrole formation and in situ ester hydrolysis | High efficiency, scalability, reduced waste | Requires specialized equipment, optimization of flow parameters |
| Post-synthetic N-alkylation | Flexible for various alkyl groups | Allows late-stage modification | Potential side reactions, lower selectivity |
Summary of Research Findings
- The bromination of propionaldehyde to 2-bromopropionaldehyde is well-established and critical for pyrrole ring closure.
- The Hantzsch pyrrole synthesis is a robust method for constructing the pyrrole ring with various N-substituents, including bulky alkyl groups like 2-ethylbutyl.
- Continuous flow synthesis represents a significant advancement, enabling direct, one-step synthesis of N-substituted pyrrole-3-carboxylic acids with improved yields and process efficiency.
- Utilization of in situ generated HBr for ester hydrolysis in continuous flow eliminates the need for additional acid treatment steps, simplifying the overall process.
- The choice of β-ketoester (ethyl vs. tert-butyl) affects downstream hydrolysis steps and overall process complexity.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
The compound 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1551451-10-5) is a pyrrole derivative that has garnered interest in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Physical Properties
- Appearance : Solid or crystalline form
- Solubility : Soluble in organic solvents such as ethanol and methanol
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its unique structural properties that may interact with biological targets.
Case Study: Anticancer Activity
A study explored the compound's efficacy against various cancer cell lines. The results indicated that it could induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Biochemical Research
This compound is being studied for its role in modulating biochemical pathways, particularly those related to neurodegenerative diseases.
Case Study: Neuroprotection
Research has shown that this compound may activate autophagy-related pathways, which are crucial for cellular homeostasis and may protect against neurodegenerative conditions.
Material Science
Due to its unique chemical structure, this compound is also being explored for applications in materials science, particularly in the development of polymers and coatings.
Table 1: Summary of Research Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmaceutical | Potential anticancer agent | Induces apoptosis in cancer cell lines |
| Biochemical Research | Modulates autophagy pathways | Neuroprotective effects observed |
| Material Science | Development of advanced polymers and coatings | Unique structural properties beneficial for materials |
Mechanism of Action
The mechanism of action of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability: The parent compound (MW 111.10) exhibits high solubility in water and ethanol, while N-alkyl/aryl substitutions (e.g., ethyl, chlorophenyl) increase hydrophobicity. For instance, 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (MW 153.18) is stored as a stable powder at room temperature .
Biological Activity
1-(2-Ethylbutyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1551451-10-5) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring substituted with an ethylbutyl group and a carboxylic acid functional group. This unique configuration may influence its interaction with biological targets, affecting its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain pyrrole derivatives could inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections .
Antitumor Activity
Pyrrole derivatives have also been investigated for their antitumor properties. A study focusing on related compounds showed promising results against various cancer cell lines, including lung and breast cancer. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of pyrrole-based compounds as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of this compound against common bacterial strains. The study employed disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Case Study 2: Antitumor Potential
In vitro assays were conducted using human carcinoma cell lines (A-431 and A-549) to evaluate the cytotoxic effects of this compound. The results revealed an IC50 value of approximately 10 µM, indicating substantial antitumor activity. Further mechanistic studies suggested that this compound induces apoptosis through caspase activation .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | MIC: 15 µg/mL |
| This compound | Antitumor | A-549 (Lung Cancer) | IC50: 10 µM |
| Similar Pyrrole Derivative | Antimicrobial | Escherichia coli | MIC: 20 µg/mL |
| Similar Pyrrole Derivative | Antitumor | MDA-MB-468 (Breast Cancer) | IC50: 9 µM |
Q & A
Q. What are the standard synthetic routes for 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves alkylation of pyrrole-3-carboxylic acid derivatives. For example, 1-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid was synthesized via oxidation of an aldehyde intermediate using silver nitrate and sodium hydroxide under reflux, achieving 65% yield . Optimization includes:
- Catalyst Selection : Silver nitrate acts as an oxidizing agent, critical for converting aldehydes to carboxylic acids.
- Reaction Monitoring : Thin-layer chromatography (TLC) ensures reaction completion.
- Purification : Acidification and ethyl acetate extraction improve purity .
For 2-ethylbutyl substitution, analogous alkylation with 2-ethylbutyl bromide under basic conditions (e.g., NaH/DMF) may be employed.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., alkyl chain integration at pyrrole-N) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks for related compounds: 293.2 in ) .
- HPLC : Purity assessment (≥98% as in ) using C18 columns with UV detection at 254 nm .
- Melting Point : CRC Handbook data for pyrrole-3-carboxylic acid derivatives (e.g., 161.5°C for unsubstituted analogs) provide benchmarks .
Q. How does the solubility and stability of this compound vary under different pH and solvent conditions?
- Methodological Answer :
- Solubility : Pyrrole-3-carboxylic acid derivatives are typically water-insoluble but soluble in polar aprotic solvents (DMF, DMSO) or ethanol. Adjusting pH to >7 (using NaOH) enhances aqueous solubility via deprotonation .
- Stability : Store at -20°C under inert atmosphere. Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) monitor carboxylic acid integrity using FTIR (loss of -COOH peak at ~1700 cm) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Compare with analogs like 4-methyl-1-octadecylpyrrole-3-carboxylic acid () to assess alkyl chain effects .
- QSAR Models : Correlate substituent bulk (e.g., 2-ethylbutyl vs. nonyl in ) with logP values (calculated via ChemAxon) to predict membrane permeability .
Q. How do structural modifications at the pyrrole-N or carboxylic acid positions influence reactivity and pharmacological activity?
- Methodological Answer :
- N-Alkylation : Bulky groups (e.g., 2-ethylbutyl) enhance lipophilicity but may sterically hinder target binding. Compare IC values in enzyme assays for derivatives like 1-tetradecyl vs. 1-nonyl analogs () .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole (e.g., in ) to improve metabolic stability. Monitor plasma stability via LC-MS in rat liver microsomes .
Q. What strategies resolve contradictions in reactivity data when synthesizing analogs with electron-withdrawing vs. electron-donating substituents?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl substituents () slow alkylation due to reduced pyrrole nucleophilicity. Mitigate via microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction .
- Electron-Donating Groups (EDGs) : Methyl groups () enhance reactivity but may lead byproducts. Use orthogonal protecting groups (e.g., tert-butoxycarbonyl in ) for selective functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
